molecular formula C18H23NO B3149180 {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 66741-84-2

{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

Cat. No.: B3149180
CAS No.: 66741-84-2
M. Wt: 269.4 g/mol
InChI Key: NDQFYTAWDJPGQB-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is an organic compound with diverse applications in scientific research. It is known for its role in catalysis, drug development, and material synthesis. The compound’s structure consists of a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.

Major Products

    Oxidation: Benzylic oxidation yields aldehydes or carboxylic acids.

    Reduction: Reduction produces various amine derivatives.

    Substitution: Substitution reactions result in the formation of new substituted benzyl compounds.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenyl isocyanate: Used in the synthesis of phenyl urea derivatives.

    4-(Benzyloxy)phenylboronic acid: Employed in Suzuki–Miyaura coupling reactions.

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17/h4-12,15,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQFYTAWDJPGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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